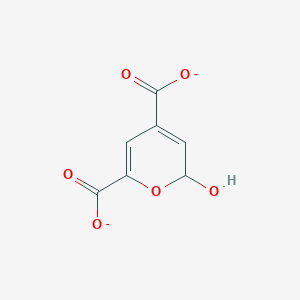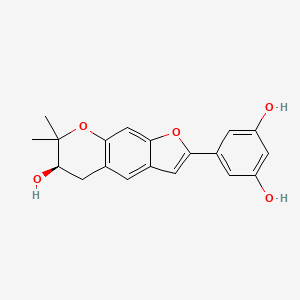
2-hydroxy-2H-pyran-4,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid comprising 2-hydroxy-2H-pyran with carboxy groups located at the 4- and 6-positions . This compound is a key intermediate in various biochemical pathways, particularly in the degradation of aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) involves the oxidation of protocatechuate (PCA) through the PCA 4,5-cleavage pathway . The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC) catalyzes the conversion of PCA to 2-pyrone-4,6-dicarboxylate (PDC) in the presence of NADP+ .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily carried out in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Reduction: Although less common, potential reduction reactions could involve the conversion of the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: NADP+ is a common reagent used in the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).
Reduction: Reducing agents like sodium borohydride (NaBH4) could be used under mild conditions.
Major Products
Oxidation: The major product is 2-oxo-2H-pyran-4,6-dicarboxylate.
Reduction: The major product would be the corresponding alcohol derivative.
Scientific Research Applications
2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the study of aromatic compound degradation pathways.
Biology: Plays a role in microbial metabolism, particularly in the degradation of lignin-derived compounds.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects through enzymatic reactions. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase catalyzes the oxidation of the compound to 2-oxo-2H-pyran-4,6-dicarboxylate in the presence of NADP+ . This reaction follows an ordered BiBi mechanism, where NADP+ binds first, followed by the substrate .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-carboxymuconate semialdehyde hemiacetal: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxy-2H-pyran-4,6-dicarboxylic acid: Another related compound with similar functional groups.
Uniqueness
2-hydroxy-2H-pyran-4,6-dicarboxylate is unique due to its specific role in the PCA 4,5-cleavage pathway and its involvement in the degradation of lignin-derived compounds .
Properties
Molecular Formula |
C7H4O6-2 |
|---|---|
Molecular Weight |
184.1 g/mol |
IUPAC Name |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















